
6-Amino-5-bromopyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-bromopyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are crucial in various biological processes. This compound is characterized by the presence of an amino group at the 6th position, a bromine atom at the 5th position, and a carboxylic acid group at the 4th position on the pyrimidine ring. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-bromopyrimidine-4-carboxylic acid typically involves the condensation of formamidine acetate with mucobromic acid in an alkaline medium. This reaction produces 5-bromo-pyrimidine-4-carboxylate, which is then subjected to further reactions to introduce the amino group at the 6th position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-5-bromopyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the amino group.
Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.
Aplicaciones Científicas De Investigación
6-Amino-5-bromopyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of nucleic acid analogs and enzyme inhibitors.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-bromopyrimidine-4-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, affecting biological pathways and processes .
Comparación Con Compuestos Similares
2-Amino-5-bromopyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromopyrimidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2nd position.
6-Bromopyridine-2-carboxylic acid: Similar structure but with a pyridine ring and the carboxylic acid group at the 2nd position.
Uniqueness: 6-Amino-5-bromopyrimidine-4-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group, bromine atom, and carboxylic acid group on the pyrimidine ring makes it a versatile intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C5H4BrN3O2 |
|---|---|
Peso molecular |
218.01 g/mol |
Nombre IUPAC |
6-amino-5-bromopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C5H4BrN3O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,(H,10,11)(H2,7,8,9) |
Clave InChI |
DWDVNEPSGPUPBD-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(C(=N1)N)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


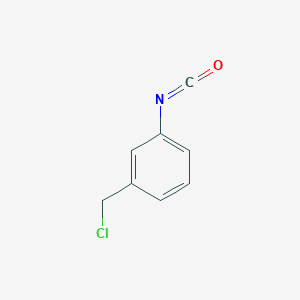
![rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13507073.png)
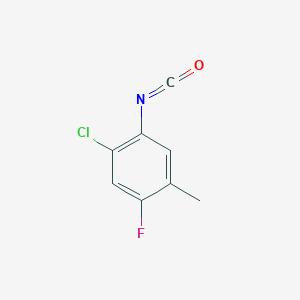
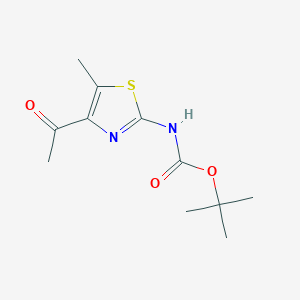
![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
![{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)

![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)
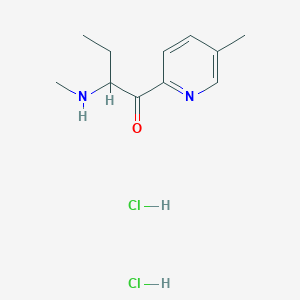

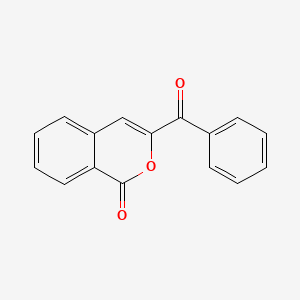


![rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans](/img/structure/B13507144.png)
